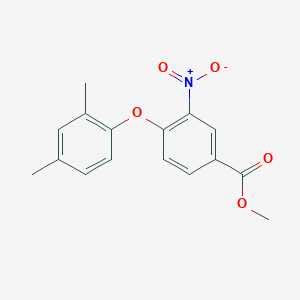

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate

Descripción

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a 2,4-dimethylphenoxy group at the 4-position and a nitro group at the 3-position. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The 2,4-dimethylphenoxy group, with electron-donating methyl substituents, contrasts with electron-withdrawing groups (e.g., nitro, halogens) in related compounds, influencing reactivity and intermolecular interactions .

Propiedades

IUPAC Name |

methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-10-4-6-14(11(2)8-10)22-15-7-5-12(16(18)21-3)9-13(15)17(19)20/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYUUMQLWJRBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide (NaOH) solution.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 4-(2,4-dimethylphenoxy)-3-aminobenzoate.

Substitution: 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid.

Oxidation: 4-(2,4-dicarboxyphenoxy)-3-nitrobenzoate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate has been studied for its potential antitumor properties. Research indicates that derivatives of nitrobenzoates exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, a study demonstrated that similar nitrobenzoate compounds could inhibit tumor growth in vivo, suggesting a promising avenue for further exploration in cancer therapies .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer agents like Lenalidomide. The process involves reacting methyl 2-halomethyl-3-nitrobenzoate with amino glutarimide, which highlights the compound's role in developing drugs for treating hematological malignancies .

Agricultural Applications

Pesticide Development

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is also being investigated for its potential use as a pesticide. Its phenoxy group contributes to herbicidal activity, making it suitable for developing selective herbicides that target specific weed species while minimizing damage to crops .

Material Science

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties. For example, incorporating methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate into polymer matrices may enhance thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-performance applications such as automotive and aerospace components .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate depends on the specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The nitro group can also participate in redox reactions, potentially affecting cellular redox balance.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions .

- Steric effects : Bulky substituents (e.g., 2-bromo) reduce reaction yields in coupling steps due to hindered access to reactive sites .

- Hybrid substituents: Compounds like methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate introduce hydrogen-bonding capabilities, influencing crystal packing and solubility .

Ester Group Modifications

Replacing the methyl ester with ethyl or tert-butyl esters impacts solubility and metabolic stability:

Key Observations :

- Methyl esters (e.g., target compound) generally exhibit lower molecular weight and higher crystallinity compared to bulkier esters .

- Ethyl esters improve membrane permeability in drug-like molecules due to increased lipophilicity .

Physical and Spectral Properties

Melting Points and Yields

Comparative data from analogs with nitro and phenoxy groups:

Key Observations :

- Nitro-substituted derivatives exhibit lower melting points compared to halogenated analogs, likely due to reduced symmetry and weaker intermolecular forces .

- Yields for nitro-containing compounds vary widely (79–82%), influenced by substituent electronic effects and reaction conditions .

Spectroscopic Characteristics

- IR Spectroscopy: Nitro groups in analogs show strong absorption at ~1350–1550 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

- NMR : The 3-nitro group deshields adjacent protons, causing distinct shifts (e.g., H-2 and H-5 in the benzoate ring appear downfield at δ 8.2–8.5 ppm ) .

Common Alkylation Strategies

- Nucleophilic Aromatic Substitution: Methyl 4-hydroxy-3-nitrobenzoate intermediates react with alkyl/aryl halides (e.g., 2-bromophenoxy in ) under basic conditions (K₂CO₃/DMF, 70°C), achieving yields of 75–82% .

- Challenges: Steric hindrance from 2,4-dimethylphenoxy in the target compound may necessitate longer reaction times or elevated temperatures compared to less hindered analogs .

Functional Group Compatibility

- Nitro Group Stability : The 3-nitro group remains intact under mild alkylation conditions but may participate in reduction or cyclization reactions under harsh settings (e.g., catalytic hydrogenation) .

- Ester Hydrolysis : Methyl esters are more resistant to hydrolysis than ethyl analogs, as seen in stability studies of related benzoates .

Actividad Biológica

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can be synthesized through various chemical pathways involving the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst. The general reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate exhibit significant antimicrobial activity. For instance, studies on nitro-substituted compounds have shown varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been documented, suggesting that structural modifications can enhance or reduce biological efficacy.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Nitro compound A | 32 | 16 |

| Nitro compound B | 64 | 32 |

| Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate | TBD | TBD |

Anti-HIV Activity

Another area of interest is the anti-HIV activity of nitrobenzoate derivatives. Some studies have focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds can potentially disrupt the viral replication process by inhibiting key enzymes involved in HIV propagation.

Case Studies and Research Findings

- Study on Structural Activity Relationship : A study evaluated various nitrobenzoate derivatives for their antiviral properties. It was found that modifications at specific positions on the aromatic ring significantly influenced their biological activity. The presence of electron-withdrawing groups like nitro groups enhanced the compounds' ability to inhibit viral enzymes .

- Antitumor Activity : Research has also explored the antitumor potential of methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicated that while methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.